Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
CAS No.: 517905-92-9
Cat. No.: VC3783394
Molecular Formula: C25H20N2O4
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 517905-92-9 |
|---|---|
| Molecular Formula | C25H20N2O4 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | (3R)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
| Standard InChI Key | NLRURLSPIILXNE-HSZRJFAPSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)C#N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N |
Introduction
Chemical Identity and Structure
Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid is an unnatural amino acid derivative characterized by several distinctive structural elements. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function, a cyano group at the para position of the phenyl ring, and a propionic acid moiety, all arranged with R-stereochemistry at the central carbon.
Chemical Identifiers
The compound is precisely identified through various chemical classification systems, as detailed in Table 1.
Table 1: Chemical Identifiers of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
| Parameter | Identifier |
|---|---|
| CAS Registry Number | 517905-92-9 |
| Molecular Formula | C₂₅H₂₀N₂O₄ |
| Molecular Weight | 412.44 g/mol |
| IUPAC Name | (3R)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChIKey | NLRURLSPIILXNE-HSZRJFAPSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N |
The structure combines several key elements: the Fmoc protecting group (a common amino acid protecting agent in peptide synthesis), a central chiral carbon with R-configuration, a para-cyano-substituted phenyl ring, and a carboxylic acid functional group .
Structural Characteristics
The R-stereochemistry at the α-carbon is critical to the compound's biological and chemical properties, distinguishing it from its S-enantiomer. The presence of the cyano group at the para position of the phenyl ring further differentiates this compound from related derivatives where this substituent appears at other positions on the aromatic ring .
Physical and Chemical Properties
Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid possesses distinctive physical and chemical properties that influence its behavior in various research applications and synthesis protocols.
Key Properties
The compound's properties are essential considerations for researchers utilizing this material in various applications. While comprehensive physical property data is limited in the available literature, the following properties can be documented:
Table 2: Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Optical Rotation | Specific to R-isomer |
| Stability | Requires storage under inert conditions |
| Protecting Group | Fmoc (fluorenylmethoxycarbonyl) |
| Functional Groups | Carboxylic acid, protected amine, cyano group |
| Reactivity | Compatible with various coupling reactions in peptide synthesis |
Structural Importance
The cyano group at the para position of the phenyl ring enhances the compound's reactivity and compatibility with various coupling reactions, making it particularly valuable in peptide synthesis and bioconjugation applications. This functional group can also serve as a precursor for further modifications, expanding the utility of peptides incorporating this unnatural amino acid.
Applications in Peptide Synthesis
Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) protocols.
Role in Solid-Phase Peptide Synthesis
In SPPS, this compound functions as a specialized building block that allows researchers to incorporate unnatural amino acid residues with specific properties into peptide sequences. The Fmoc protection strategy is particularly compatible with SPPS methodologies, allowing for selective deprotection under mild conditions while maintaining the integrity of other functional groups .
Applications in Drug Development
Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid plays a significant role in pharmaceutical research, particularly in the development of novel drug candidates.
Pharmaceutical Research Applications
The compound is utilized in several aspects of drug development:
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Creation of peptide-based drug candidates with enhanced stability and receptor selectivity
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Development of peptidomimetics that mimic natural peptide functions while offering improved pharmacokinetic properties
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Synthesis of targeted drug delivery systems leveraging the unique functional properties of the cyano group
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Design of compounds targeting specific biological pathways to enhance therapeutic efficacy
Neuropharmacology Applications
In the field of neuropharmacology, Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid is particularly valuable for studying neurotransmitter systems and receptor interactions. Its incorporation into peptide structures allows researchers to develop compounds that interact with specific neuroreceptors, potentially leading to new treatments for neurological disorders .
Bioconjugation and Imaging Applications
The unique structure of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid makes it valuable in bioconjugation processes and the development of imaging tools.
Bioconjugation Utility
In bioconjugation applications, this compound facilitates:
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Attachment of biomolecules to surfaces or other molecules
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Development of targeted drug delivery systems
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Creation of peptide-drug conjugates with enhanced pharmacological properties
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Synthesis of modified proteins with specific functional characteristics
Fluorescent Probe Development
The compound can be modified to create fluorescent probes for imaging applications, enabling:
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Real-time observation of cellular processes
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Enhanced visualization of biological processes in live cells
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Development of diagnostic tools based on fluorescent imaging
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Study of protein-protein interactions and cellular localization phenomena
Comparison with Related Compounds
Understanding how Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid compares to related compounds provides important context for researchers selecting the appropriate building block for specific applications.
Comparison with the S-Isomer
The R and S stereoisomers of Fmoc-3-Amino-3-(4-cyano-phenyl)-propionic acid differ in their three-dimensional configuration, which affects their biological activity and chemical behavior:
Table 3: Comparison of R and S Isomers
| Feature | Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid |
|---|---|---|
| CAS Number | 517905-92-9 | Not specified in sources |
| Optical Rotation | Not specified in sources | [α]D= -35 ± 2º (C=1 in DMF) 25 |
| Applications | Similar range of applications in peptide synthesis and drug development | Similar range of applications in peptide synthesis and drug development |
| Biological Activity | May interact differently with chiral biological targets | May interact differently with chiral biological targets |
The choice between R and S isomers typically depends on the specific stereochemical requirements of the research application, particularly when targeting stereoselective biological processes .
Comparison with Positional Isomers
The position of the cyano group on the phenyl ring also creates important variations in compound properties:
Table 4: Comparison of Positional Isomers
| Feature | Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid |
|---|---|---|
| CAS Number | 517905-92-9 | 517905-91-8 |
| Cyano Position | Para (4-position) | Meta (3-position) |
| Optical Rotation | Not specified in sources | [α]D= +27 ± 2 ° (C=1 in DMF) 25 |
| Electronic Effects | Different electronic distribution due to para substitution | Different electronic distribution due to meta substitution |
| Applications | Similar general applications with potentially different specific activities | Similar general applications with potentially different specific activities |
The positional isomers offer researchers options for fine-tuning the electronic and steric properties of resulting peptides, potentially affecting binding affinity and biological activity .
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